molecular formula C11H10N2OS B4865716 2-(allylthio)-5-phenyl-1,3,4-oxadiazole

2-(allylthio)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B4865716
M. Wt: 218.28 g/mol
InChI Key: HTUHCHUVYHAPMO-UHFFFAOYSA-N
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Description

2-(allylthio)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.05138412 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

2,5-Disubstituted 1,3,4-oxadiazole compounds, including 2-(allylthio)-5-phenyl-1,3,4-oxadiazoles, are recognized for their potential antimicrobial activities. Research by Gul et al. (2017) synthesized various 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and hemolytic activity, with several compounds demonstrating significant activity against selected microbial species. This suggests a potential use of these compounds in antimicrobial applications (Gul et al., 2017).

Antifungal and Antitubercular Activity

Research by Laddi and Desai (2016) focused on synthesizing new oxadiazoles, triazoles, and thiadiazoles, including derivatives of 1,3,4-oxadiazole, and evaluating their antimicrobial activities. Some compounds exhibited significant activity against bacteria like Escherichia coli and fungi such as Rhizoctonia bataticola, with a few also showing antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).

Anti-inflammatory and Analgesic Properties

1,3,4-Oxadiazole derivatives have been explored for their potential anti-inflammatory and analgesic properties. Bala et al. (2013) synthesized a series of 1,3,4-oxadiazole analogues and conducted molecular docking studies targeting the cyclooxygenase-2 enzyme, a key player in inflammation and pain pathways. Their findings indicate that certain derivatives could be potential COX-2 inhibitors, suggesting their application in treating inflammation and pain (Bala et al., 2013).

Applications in Organic Electronics

2-(allylthio)-5-phenyl-1,3,4-oxadiazole derivatives have shown promise in the field of organic electronics. Cooper et al. (2022) studied carbazole-substituted 1,3,4-oxadiazoles, including 2-methyl-5-phenyl derivatives, for their properties in organic light-emitting diodes (OLEDs). Their research indicates that these compounds could be used as efficient emitters in OLEDs, contributing to advancements in electronic display technologies (Cooper et al., 2022).

Liquid Crystalline Properties

1,3,4-Oxadiazole derivatives, including 2-(allylthio)-5-phenyl variants, have been investigated for their liquid crystalline properties. Parra et al. (2002) synthesized symmetric esters derived from 1,3,4-oxadiazole and studied their mesomorphic properties, revealing potential applications in materials science, particularly in the development of liquid crystal displays (Parra et al., 2002).

Properties

IUPAC Name

2-phenyl-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-8-15-11-13-12-10(14-11)9-6-4-3-5-7-9/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUHCHUVYHAPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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